Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: Trans Isomer E >200 vs Cis Isomer E = 50
In a direct head-to-head comparison under identical conditions, the N,O-diacetyl derivative of trans-2-aminomethylcyclohexanol (substrate 8) exhibited an enantioselectivity ratio E >200, yielding the (1R,2S)-product alcohol with 99% ee. In contrast, the cis isomer (substrate 7) exhibited E = 50 and afforded the corresponding (1R,2R)-product with only 92% ee. The trans isomer thus provides at least a fourfold greater enantioselectivity margin [1].
| Evidence Dimension | Enantioselectivity ratio (E) in lipase-catalyzed O-deacetylation |
|---|---|
| Target Compound Data | E >200; product ee 99%; (1R,2S) configuration; yield 86% (substrate 8b); reaction time 51 h at 97% conversion |
| Comparator Or Baseline | cis-2-aminomethylcyclohexanol N,O-diacetyl (substrate 7): E = 50; product ee 92%; (1R,2R) configuration; yield 91% (substrate 7b); reaction time 28 h at 98% conversion |
| Quantified Difference | E value: >200 vs 50 (≥4× higher enantioselectivity for trans); product ee: 99% vs 92% (7 percentage-point advantage for trans) |
| Conditions | Novozym 435 (50 mg/mL), di-iso-propyl ether, ethanol (0.04 mL/mL) as acetyl acceptor, 0.1 M substrate, 60°C |
Why This Matters
The E >200 value indicates that the trans isomer can be resolved to near-enantiopurity in a single enzymatic step, whereas the cis isomer requires multi-step resolution, reducing process cost and improving throughput for procurement of enantiopure material.
- [1] Kámán, J.; Forró, E.; Fülöp, F. Enzyme-catalysed kinetic resolution of N,O-diacetyl derivatives of cyclic 1,3-amino alcohols. Tetrahedron: Asymmetry 2001, 12, 1881–1886. Table 2. View Source
